1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
Description
This compound is a urea derivative featuring a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The urea group is further functionalized with a 3-phenylpropyl chain.
Properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-14-17(25-18(22-14)16-10-6-12-24-16)13-21-19(23)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZZSRJDQLKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its antitubercular and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring and a thiophene moiety, which are known to enhance the pharmacological profile of compounds in medicinal chemistry.
Synthesis
The synthesis typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and urea. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions have been explored to optimize yield and purity.
Antitubercular Activity
Recent studies have indicated that this compound exhibits significant antitubercular activity against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 25 µM to 50 µM for various derivatives.
Table 1: Antitubercular Activity Data
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| TTU3 | 25 | 98 |
| TTU4 | 50 | 95 |
| TTU1 | >200 | - |
The efficacy is attributed to the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway essential for Mtb growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that it significantly prevented the proliferation of various cancer cell lines. Notably, it demonstrated selective cytotoxicity against certain cancer types, with IC50 values indicating potent activity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HeLa | 0.37 | Sorafenib: 7.91 |
| U937 | 0.73 | - |
| RPMI-8226 | 0.95 | - |
Flow cytometry analysis revealed that the compound induces apoptotic cell death and inhibits cell cycle progression at the sub-G1 phase, confirming its potential as an anticancer agent .
Case Studies
- Antifungal Activity : A series of thiourea and urea derivatives were synthesized, with some exhibiting antifungal properties against Phomopis species. The compounds were assessed for their larvicidal activity against Aedes aegypti larvae, showing promising results .
- Cytotoxicity Assessment : In studies assessing cytotoxicity against human cancer cell lines, no significant cytotoxicity was observed at high concentrations for several derivatives of this compound, indicating a favorable safety profile .
Comparison with Similar Compounds
Structural Analogues and Key Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
